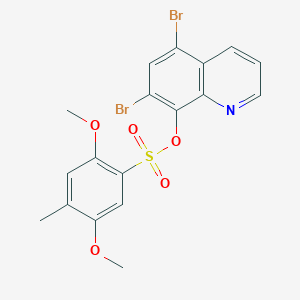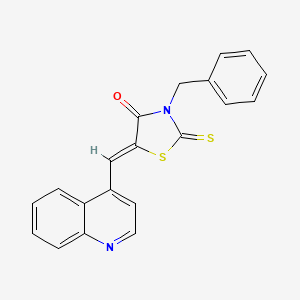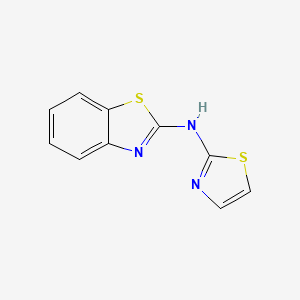
5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate typically involves the following steps:
Bromination of 8-hydroxyquinoline: 8-hydroxyquinoline is brominated using bromine and hydrobromic acid to yield 5,7-dibromo-8-hydroxyquinoline.
Formation of the sulfonate ester: The 5,7-dibromo-8-hydroxyquinoline is then reacted with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline and sulfonate moieties can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism by which 5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate exerts its effects involves interactions with various molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The sulfonate ester can interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Shares the quinoline core but lacks the sulfonate ester, making it less versatile in certain applications.
2,5-Dimethoxy-p-cymene: Contains the dimethoxy and methyl groups but lacks the quinoline and sulfonate components.
Properties
Molecular Formula |
C18H15Br2NO5S |
|---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,5-dimethoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H15Br2NO5S/c1-10-7-15(25-3)16(9-14(10)24-2)27(22,23)26-18-13(20)8-12(19)11-5-4-6-21-17(11)18/h4-9H,1-3H3 |
InChI Key |
JQTDHBQKVNJDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12202145.png)

![N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B12202160.png)
![3-(2-methoxyphenyl)-2-methyl-9-[2-(morpholin-4-yl)ethyl]-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12202164.png)
![4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12202170.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide](/img/structure/B12202173.png)

amine](/img/structure/B12202197.png)
![2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12202199.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12202208.png)
amine](/img/structure/B12202216.png)

![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12202230.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B12202234.png)
